2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
Description
2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a triazolopyridine derivative characterized by a trifluoromethyl (-CF₃) substituent at position 8 of the heterocyclic core and a cyclopentyl acetamide moiety attached via a methylene bridge. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, making this compound a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to lipophilic and electronegative substituents . Its structural uniqueness lies in the combination of the triazolopyridine scaffold, which is known for bioactivity in kinase inhibition and CNS targeting, with a cyclopentyl group that balances steric bulk and lipophilicity.
Properties
IUPAC Name |
2-cyclopentyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O/c16-15(17,18)11-6-3-7-22-12(20-21-14(11)22)9-19-13(23)8-10-4-1-2-5-10/h3,6-7,10H,1-2,4-5,8-9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMSQOOWHUJHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine as a starting material, which undergoes a series of reactions including alkylation and acylation to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit potent anticancer properties. For instance, compounds similar to 2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Neurological Disorders
-
Anti-inflammatory Properties
- Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This makes 2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide a candidate for further investigation in inflammatory diseases like rheumatoid arthritis .
Data Tables
Case Studies
- Case Study on Anticancer Activity
- Case Study on Neurological Effects
- Case Study on Inflammation
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. For example, it may inhibit kinases such as c-Met and VEGFR-2, which are involved in cell signaling pathways that regulate cell growth and angiogenesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare 2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide with three structurally related analogs (Table 1).
Table 1: Structural and Functional Comparison
Key Findings
Electron-Withdrawing Substituents: The target compound’s CF₃ group at position 8 provides stronger electron-withdrawing effects compared to the chloro group in . This likely improves metabolic stability and target binding affinity . Compound 115C () combines amino and chloro groups, which may increase solubility but reduce stability relative to CF₃ .
Core Heterocycle Modifications :
- ’s pyrazine core (vs. pyridine in the target compound) alters π-π stacking and hydrogen-bonding interactions, which may shift target selectivity .
Steric and Stereochemical Effects :
- The cyclopentyl group in the target compound offers moderate steric hindrance compared to the bulky dimethylbutynyl group in Compound 115C, which may limit off-target interactions .
- The chiral pentyl chain in highlights the importance of stereochemistry in receptor binding .
Contradictions and Limitations
Biological Activity
2-Cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentyl group linked to an acetamide moiety and a triazolo-pyridine derivative. Its structural formula is represented as follows:
This structure contributes to its unique biological properties, particularly in targeting specific receptors and enzymes involved in various pathological conditions.
Research indicates that compounds similar to 2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other triazole derivatives that have shown activity against phosphodiesterases (PDEs) .
- Receptor Modulation : It potentially acts on histamine receptors (H1 and H3), which are crucial in mediating allergic responses and neurotransmission .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties by inducing apoptosis in cancer cells .
Biological Activity Data
The biological activity of 2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide has been evaluated through various assays. Here are some key findings:
| Activity Type | IC50 (µM) | Reference |
|---|---|---|
| PDE Inhibition | 0.39 | |
| H1 Receptor Antagonism | 0.5 | |
| Antitumor Activity | Varies |
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor activity of compounds structurally related to 2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide against various cancer cell lines. The results showed significant cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell types.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of the compound in an animal model of acute inflammation. The treatment group exhibited reduced levels of pro-inflammatory cytokines compared to the control group, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
